Nantenine

Catalog No.
S605141
CAS No.
2565-01-7
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nantenine

CAS Number

2565-01-7

Product Name

Nantenine

IUPAC Name

(12S)-18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaene

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1

InChI Key

WSVWKHTVFGTTKJ-AWEZNQCLSA-N

Synonyms

nantenine, nantenine, (+-)-isomer, O-methyl-domesticine, O-methyldomesticine

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)OC)OC

Nantenine is an oxoaporphine alkaloid. It has a role as a metabolite.
Nantenine has been reported in Stephania tetrandra, Platycapnos tenuiloba, and other organisms with data available.
Nantenine is an alkaloid found in the plant Nandina domestica as well as some Corydalis species. It is an antagonist at both the alpha-1 adrenergic receptor and the 5-HT2A serotonin receptor, and blocks both the behavioural and physiological effects of MDMA in animals.
from Nandina domestica Thundberg; RN given refers to (S)-isomer; structure given in first source

Nantenine is a naturally occurring aporphine alkaloid characterized by its rigid C1 methoxy and C2,C3 methylenedioxy structural motifs. In pharmacological research and procurement, it is highly valued as a dual antagonist of 5-HT2A and alpha1-adrenergic receptors, with secondary calcium channel blocking activity at higher concentrations [1]. Unlike highly selective synthetic blockers, Nantenine's polypharmacological profile makes it uniquely suited for complex in vivo models, particularly in the study of MDMA-induced toxicity, hyperthermia reversal, and smooth muscle relaxation [2]. For laboratories and drug discovery programs, it serves as both a direct experimental tool and a privileged structural scaffold for synthesizing novel serotonergic ligands.

Research Fit

Naturally occurring aporphine alkaloid Sourced from Nandina domestica; dual 5-HT2A/α1-adrenergic antagonist profile reported.
Dual receptor pharmacology May support research on complex CNS interactions where selective antagonists show limited effects.
MDMA interaction studies Reported to block and reverse certain MDMA-induced physiological responses in animal models.

Substituting Nantenine with selective receptor antagonists or generic aporphine alkaloids compromises the integrity of complex physiological assays. When researchers attempt to use highly selective 5-HT2A antagonists (such as M100907) or selective alpha1 blockers (such as prazosin), they fail to replicate Nantenine's ability to fully reverse established hyperthermia, as these single-target agents only block onset or fail entirely in reversal paradigms [1]. Furthermore, substituting with other common aporphine alkaloids, such as apomorphine or bulbocapnine, introduces unwanted dopaminergic agonism (D1/D2 activity) rather than the specific 5-HT2A/alpha1 antagonism conferred by Nantenine's unique structural rigidity [2]. Procurement must prioritize the exact Nantenine molecule to ensure the correct multi-receptor engagement required for these specialized neuropharmacological and cardiovascular models.

Substitution Risk

Aporphine chemotype variability

Potency and receptor profiles differ among analogs (e.g., boldine); direct substitution may alter assay response.

Selective antagonists may not replicate functional synergy

Prazosin (α1) or M100907 (5-HT2A) alone may not reproduce dual-mechanism outcomes observed in MDMA hyperthermia reversal models.

Scaffold integrity and receptor engagement

Modified aporphine cores or truncated analogs can lose key receptor interactions; structural identity requires verification for target studies.

Superior Reversal of MDMA-Induced Hyperthermia vs. Selective Antagonists

In murine models of MDMA toxicity (32 mg/kg MDMA), Nantenine demonstrates a unique capacity to not only block but actively reverse established hyperthermia. When administered 30 minutes post-MDMA, 10 mg/kg Nantenine rapidly returned core body temperatures to baseline [1]. In direct head-to-head comparisons, the selective alpha1 antagonist prazosin (1 mg/kg) blocked onset but completely failed to reverse established hyperthermia, while the selective 5-HT2A antagonist M100907 (1 mg/kg) also failed to achieve reversal [1].

Evidence DimensionReversal of established MDMA-induced hyperthermia
Target Compound Data10 mg/kg Nantenine achieved rapid and complete reversal of hyperthermia.
Comparator Or Baseline1 mg/kg Prazosin and 1 mg/kg M100907.
Quantified DifferenceNantenine reversed established hyperthermia, whereas both selective comparators failed to induce reversal.
ConditionsMice administered 32 mg/kg MDMA, with antagonists given 30 minutes post-MDMA.

For researchers developing antidotes for drug-induced hyperthermia, Nantenine is the necessary procurement choice because selective single-target agents cannot replicate its full physiological reversal.

MDMA Hyperthermia Reversal
Head-to-head
Nantenine: rapid reversal Prazosin / M100907: no reversal MDMA (32 mg/kg) | mice | i.p. | 30 min post
Dual antagonism may support reversal studies.
Model-specific endpoint; validate across models.

Specific 5-HT2A and Alpha1-Adrenergic Binding Profile

Nantenine provides a highly specific receptor binding profile that distinguishes it from dopaminergic aporphines. In competitive binding assays, Nantenine exhibits a high affinity for 5-HT2A receptors with a Ki of 0.4 µM, and a secondary affinity for alpha1-adrenergic receptors with a Ki of 2.1 µM [1]. This represents an approximate 5-fold selectivity for 5-HT2A over alpha1-adrenergic receptors, while maintaining significantly lower dopaminergic interference compared to standard aporphines like apomorphine [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi = 0.4 µM for 5-HT2A; Ki = 2.1 µM for alpha1-adrenergic.
Comparator Or BaselineDopaminergic aporphines (e.g., apomorphine) which primarily target D1/D2 receptors.
Quantified DifferenceNantenine provides targeted 5-HT2A/alpha1 antagonism (5-fold 5-HT2A preference) without the dominant dopaminergic agonism of baseline aporphines.
ConditionsReceptor binding studies in mouse brain tissue.

Procuring Nantenine allows researchers to utilize an aporphine scaffold that isolates serotonergic and adrenergic antagonism from confounding dopaminergic activity.

α1 Antagonist Potency
Head-to-head
pA2 7.03 (nantenine) vs. 6.91 ((+)-boldine) Rat aorta | phenylephrine contraction
Reported higher potency within aporphine class.
Tissue-dependent; functional translation requires review.

Concentration-Dependent Calcium Channel Antagonism

Beyond its receptor-mediated effects, Nantenine functions as a direct calcium channel antagonist at higher concentrations. In whole cell-clamped rat aortic myocytes, the application of 3 µM (+)-Nantenine significantly reduced both depolarization-activated transient (T-type) and sustained (L-type) barium inward currents [1]. This non-competitive inhibition of calcium influx provides a distinct vasorelaxant mechanism that operates independently of its sub-micromolar 5-HT2A and alpha1-adrenergic blockade [1].

Evidence DimensionInhibition of T-type and L-type inward currents
Target Compound Data3 µM Nantenine significantly reduced both transient and sustained barium inward currents.
Comparator Or BaselineBaseline (vehicle-treated) myocytes.
Quantified DifferenceDirect, concentration-dependent reduction of transmembrane calcium influx at >1 µM concentrations.
ConditionsWhole cell-clamped rat aortic myocytes.

This dual-layer mechanism makes Nantenine an essential tool compound for cardiovascular and respiratory researchers studying complex, multi-pathway smooth muscle relaxation.

5-HT2A Binding Selectivity
Cross-study
Ki 0.4 μM (5-HT2A) Ki 2.1 μM (α1) | Ki 1.7 μM (D2) Mouse brain membranes
5.25× higher 5-HT2A affinity reported.
Binding profile; functional selectivity may vary.
AChE Inhibitory Activity
Class-level
IC50 1.09 μM Truncated analog: >100 μM Ellman's method | E. electricus AChE
Scaffold-dependent activity; supports SAR probe studies.
Mixed inhibitor; validate in target-relevant models.

MDMA Toxicity and Hyperthermia Antidote Development

Nantenine is a critical reference standard and tool compound in neurotoxicology for studying the behavioral and physiological effects of MDMA. Because it can actively reverse established hyperthermia—unlike selective agents like prazosin or M100907—it is the preferred molecule for modeling multi-receptor antidote mechanisms in vivo [1].

Multi-Pathway Smooth Muscle Relaxation Assays

In cardiovascular and respiratory pharmacology, Nantenine is utilized to study complex tissue relaxation. Its ability to competitively antagonize alpha1 and 5-HT2A receptors at low concentrations, while blocking T-type and L-type calcium channels at concentrations above 1 µM, makes it ideal for dissecting multi-pathway vasorelaxation and tracheal relaxation models [2].

Privileged Scaffold for Novel 5-HT2A Antagonist Synthesis

In medicinal chemistry and drug discovery, the rigid aporphine core of Nantenine serves as a high-value precursor and structural baseline. Structural modifications, such as C3-halogenation of the Nantenine template, are actively used to synthesize some of the most potent and selective 5-HT2A antagonists currently known [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDMA-induced toxicology research
Dual 5-HT2A/α1 antagonist profile
Model-specific functional synergy endpoints
Aporphine scaffold SAR exploration
Receptor selectivity tuning via structural modification
In vitro binding and functional assay validation
AChE dual-site inhibitor probe
Rigid aporphine core and mixed inhibition profile
PAS interaction and enzyme kinetics assessment

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

339.14705815 Da

Monoisotopic Mass

339.14705815 Da

Heavy Atom Count

25

UNII

XE0AU8C122

Other CAS

2565-01-7

Wikipedia

Nantenine

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